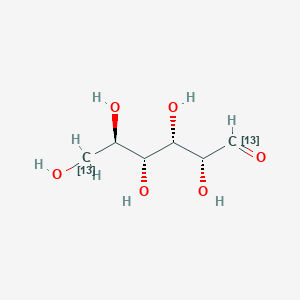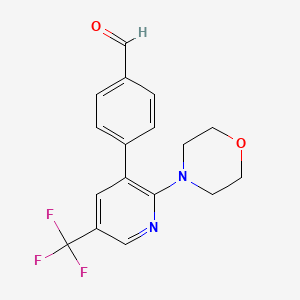
D-Glucose-1,6-13C2
Übersicht
Beschreibung
D-Glucose-1,6-13C2 is a stable isotope-labeled form of glucose, where two carbon atoms at positions 1 and 6 are enriched with the isotope carbon-13 (13C). This compound is widely used in scientific research to trace metabolic pathways and study biochemical processes.
Wissenschaftliche Forschungsanwendungen
D-Glucose-1,6-13C2 is extensively used in scientific research for tracing metabolic pathways and studying biochemical processes. Its applications include:
Metabolic Profiling: Used to study the dynamic metabolic profiling of cells and tissues, providing insights into metabolic flux and pathway activity.
Medical Research: Employed in studies related to diabetes, cancer, and other metabolic disorders to understand the underlying biochemical mechanisms.
Biology: Utilized to investigate glycolysis, gluconeogenesis, and other metabolic pathways in various organisms.
Industry: Applied in the development of biofuels and other biotechnological products.
Wirkmechanismus
Target of Action
D-Glucose-1,6-13C2 is a chemically labeled variant of glucose . It is primarily targeted towards the enzymes involved in the metabolic pathways of glucose, such as glycolysis, gluconeogenesis, and the pentose phosphate pathway .
Mode of Action
D-Glucose-1,6-13C2 interacts with its targets, the enzymes, by serving as a substrate. The enzymes catalyze the conversion of D-Glucose-1,6-13C2 into various intermediates, leading to the production of energy, reducing equivalents, and other metabolic products .
Biochemical Pathways
D-Glucose-1,6-13C2 is involved in several biochemical pathways. In glycolysis, it is broken down to produce ATP, a form of energy. In the pentose phosphate pathway, it contributes to the generation of NADPH, which is crucial for reductive biosynthesis reactions within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Glucose-1,6-13C2 are similar to those of glucose. It is readily absorbed in the gut, distributed throughout the body, metabolized in various tissues, and any excess is excreted via the kidneys .
Result of Action
The action of D-Glucose-1,6-13C2 results in the production of energy in the form of ATP, reducing equivalents in the form of NADPH, and metabolic intermediates that are used in various cellular processes .
Action Environment
The action, efficacy, and stability of D-Glucose-1,6-13C2 are influenced by various environmental factors. These include the presence of specific enzymes, pH, temperature, and the concentration of other metabolites. For instance, the rate of glycolysis can be influenced by the concentration of insulin and other hormones .
Biochemische Analyse
Biochemical Properties
D-Glucose-1,6-13C2 plays a crucial role in biochemical reactions, particularly in the glycolytic pathway and the pentose phosphate pathway. In the glycolytic pathway, D-Glucose-1,6-13C2 is phosphorylated by hexokinase to form D-Glucose-6-phosphate-1,6-13C2, which is then further metabolized to produce energy in the form of adenosine triphosphate (ATP). In the pentose phosphate pathway, D-Glucose-1,6-13C2 is oxidized by glucose-6-phosphate dehydrogenase to produce ribose-5-phosphate and nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for nucleotide synthesis and reductive biosynthesis, respectively .
Cellular Effects
D-Glucose-1,6-13C2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, D-Glucose-1,6-13C2 has been shown to enhance aerobic glycolysis, leading to increased production of gamma-aminobutyric acid (GABA) and astrocytic metabolic dependence . This compound also affects the hypothalamus and hippocampus differently, with the hypothalamus exhibiting higher levels of aerobic glycolysis and ATP production compared to the hippocampus .
Molecular Mechanism
At the molecular level, D-Glucose-1,6-13C2 exerts its effects through various binding interactions with biomolecules and enzymes. For instance, it binds to hexokinase and glucose-6-phosphate dehydrogenase, facilitating their catalytic activities in the glycolytic and pentose phosphate pathways, respectively. Additionally, D-Glucose-1,6-13C2 can influence gene expression by modulating the activity of transcription factors and signaling molecules involved in glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Glucose-1,6-13C2 can change over time due to its stability and degradation. Studies have shown that D-Glucose-1,6-13C2 remains stable during short-term incubations, allowing for accurate measurements of metabolic fluxes. Long-term exposure to D-Glucose-1,6-13C2 may lead to its degradation and reduced efficacy in tracing metabolic pathways .
Dosage Effects in Animal Models
The effects of D-Glucose-1,6-13C2 vary with different dosages in animal models. At low doses, D-Glucose-1,6-13C2 can effectively trace metabolic pathways without causing significant adverse effects. At high doses, it may lead to toxic effects, including disruptions in glucose metabolism and cellular function . Threshold effects have been observed, where the compound’s efficacy in tracing metabolic pathways diminishes beyond a certain dosage.
Metabolic Pathways
D-Glucose-1,6-13C2 is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. In glycolysis, it is converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for further oxidation. In the pentose phosphate pathway, D-Glucose-1,6-13C2 is converted to ribose-5-phosphate and NADPH, which are essential for nucleotide synthesis and reductive biosynthesis .
Transport and Distribution
Within cells and tissues, D-Glucose-1,6-13C2 is transported and distributed via glucose transporters, such as GLUT1 and GLUT4. These transporters facilitate the uptake of D-Glucose-1,6-13C2 into cells, where it can participate in metabolic processes. The localization and accumulation of D-Glucose-1,6-13C2 within specific cellular compartments are influenced by its interactions with binding proteins and transporters .
Subcellular Localization
D-Glucose-1,6-13C2 is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the phosphorylation of D-Glucose-1,6-13C2 by hexokinase occurs in the cytoplasm, while its further metabolism in the TCA cycle takes place in the mitochondria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Glucose-1,6-13C2 can be synthesized through chemical reactions involving glucose and 13C-enriched reagents. The process typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the selective incorporation of 13C at the desired positions.
Industrial Production Methods: The industrial production of D-Glucose-1,6-13C2 involves large-scale chemical synthesis, often using biotechnological methods to achieve high purity and yield. These methods ensure the consistent production of the compound for various research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucose-1,6-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying metabolic pathways and biochemical processes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include various intermediates and end products of glucose metabolism, such as gluconic acid, glucuronic acid, and other metabolites that are crucial for understanding biochemical processes.
Vergleich Mit ähnlichen Verbindungen
D-Glucose-1-13C
D-Glucose-1,2-13C2
D-Glucose-13C6
D-Glucose-1,2,3,4,5,6,6-d7
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-OFAMVBKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745906 | |
| Record name | D-(1,6-~13~C_2_)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-67-8 | |
| Record name | D-(1,6-~13~C_2_)Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)
![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)
